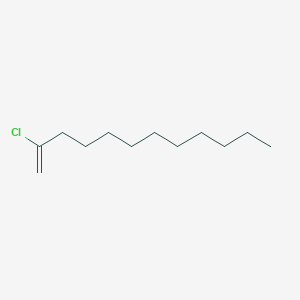

2-Chloro-1-dodecene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYODEUBDTWIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535728 | |

| Record name | 2-Chlorododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93342-75-7 | |

| Record name | 2-Chlorododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-dodecene: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 2-Chloro-1-dodecene, a chlorinated long-chain alkene. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical structure, molecular weight, and explores its physicochemical properties, potential synthetic routes, and reactivity. Given the limited availability of experimental data for this specific molecule, this guide integrates established chemical principles and data from analogous compounds to offer a robust scientific profile.

Molecular Identity and Structure

2-Chloro-1-dodecene, identified by the CAS number 93342-75-7, is a halogenated hydrocarbon featuring a twelve-carbon chain.[1] Its structure is characterized by a double bond between the first and second carbon atoms (a terminal alkene or α-olefin) and a chlorine atom attached to the second carbon. This specific arrangement of functional groups dictates its chemical behavior and reactivity.

The IUPAC name for this compound is 2-chlorododec-1-ene.[1] Its molecular formula is C₁₂H₂₃Cl, leading to a calculated molecular weight of approximately 202.77 g/mol . The structural representation and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chlorododec-1-ene[1] |

| CAS Number | 93342-75-7[1] |

| Molecular Formula | C₁₂H₂₃Cl[1] |

| Molecular Weight | ~202.77 g/mol |

| Canonical SMILES | C=C(Cl)CCCCCCCCCC[1] |

| InChI | InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3[1] |

Physicochemical Properties: An Estimation

1-Dodecene is a colorless liquid with a boiling point of approximately 213-216 °C and a density of about 0.76 g/cm³ at 20 °C.[2][3][4] The introduction of a chlorine atom is expected to increase both the molecular weight and intermolecular forces, leading to a higher boiling point and density compared to 1-dodecene. For instance, the saturated analog, 2-chlorododecane, has a molecular weight of about 204.78 g/mol .[5][6] It is reasonable to predict that 2-Chloro-1-dodecene will be a liquid at room temperature with a boiling point exceeding that of 1-dodecene.

Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of 2-chloro-1-alkenes can be approached through several general methodologies in organic chemistry. A plausible and direct route to 2-Chloro-1-dodecene would involve the electrophilic addition of a chlorine-containing reagent to a suitable C₁₂ alkyne precursor.

A potential synthetic workflow is outlined below:

Caption: A conceptual workflow for the synthesis of 2-Chloro-1-dodecene.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place a solution of 1-dodecyne in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the electrophilic chlorinating agent (e.g., hydrogen chloride in a non-polar solvent or thionyl chloride) to the stirred solution of 1-dodecyne.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Chloro-1-dodecene.

The regioselectivity of the addition of hydrogen halides to terminal alkynes typically follows Markovnikov's rule, which would place the hydrogen on the terminal carbon and the halogen on the more substituted carbon, yielding the desired 2-chloro-1-dodecene.[7][8]

Expected Chemical Reactivity

The chemical reactivity of 2-Chloro-1-dodecene is governed by its two primary functional groups: the carbon-carbon double bond and the allylic chloride.

-

Electrophilic Addition to the Alkene: The double bond can undergo various electrophilic addition reactions. For example, it can react with halogens, hydrogen halides, and water (in the presence of an acid catalyst).[7][9][10]

-

Nucleophilic Substitution at the Allylic Position: The chlorine atom is in an allylic position, which makes it susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), potentially leading to the formation of alcohols, ethers, and other derivatives.

-

Polymerization: Like other α-olefins, 2-Chloro-1-dodecene could potentially undergo addition polymerization, although the presence of the chlorine atom might influence the reaction mechanism and the properties of the resulting polymer.[11]

Spectroscopic Characterization (Predicted)

Without experimental spectra, we can predict the key features that would be observed in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Chloro-1-dodecene.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons on the first carbon, which would likely appear as singlets or closely coupled doublets in the downfield region (around 5-6 ppm). The long alkyl chain would produce a complex series of overlapping multiplets in the upfield region (around 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the sp² hybridized carbons of the double bond, with the carbon bearing the chlorine atom being significantly shifted downfield. The remaining ten sp³ hybridized carbons of the alkyl chain would appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=C stretching vibration for the alkene at approximately 1640-1680 cm⁻¹. A C-Cl stretching band would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain would also be present.

Potential Applications and Safety Considerations

Potential Applications

While specific applications for 2-Chloro-1-dodecene are not widely documented, its structure suggests potential utility in several areas of chemical synthesis and materials science. Chlorinated paraffins and long-chain alkenes are broadly used as:

-

Plasticizers: To increase the flexibility of polymers.[12][13][14]

-

Flame Retardants: Incorporated into various materials to reduce flammability.[12][13][14]

-

Chemical Intermediates: As a starting material for the synthesis of other complex molecules, such as surfactants, lubricants, and specialty chemicals. The presence of two reactive sites (the double bond and the allylic chloride) makes it a versatile building block.[12][13][14]

Safety and Handling

Information on the specific toxicity of 2-Chloro-1-dodecene is limited. However, a supplier's safety data indicates that it may be harmful if swallowed.[1] As with all chlorinated hydrocarbons, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.[3][15][16][17]

Conclusion

2-Chloro-1-dodecene is a halogenated α-olefin with a defined chemical structure and molecular formula. While specific experimental data on its physical and spectroscopic properties are scarce, a reasonable understanding of its characteristics can be derived from the principles of organic chemistry and by analogy to related compounds. Its bifunctional nature, containing both a reactive double bond and an allylic chloride, suggests its potential as a versatile intermediate in organic synthesis and for the development of new materials. Further experimental investigation is warranted to fully elucidate its properties and explore its applications.

References

-

Alkene Reactions: Chlorohydrin Formation using Cl2 and H2O. (n.d.). Retrieved from [Link]

-

C.P.A Chem Ltd. (2019, May 9). Safety data sheet: 1-Dodecene. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

-

A-Level Chemistry Revision. (n.d.). Reactions of Alkenes. Retrieved from [Link]

- Ulrich, H. (n.d.). The hydrogenation of chloroalkynes produces chloroalkanes when the chloro group is not attached to the alkynyl group. Science of Synthesis.

-

National Center for Biotechnology Information. (n.d.). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. PubMed Central. Retrieved from [Link]

-

Save My Exams. (2025, August 4). Reactions of Alkenes - CIE A Level Chemistry Revision Notes. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis and reactions of chloroalkene epoxides. Retrieved from [Link]

-

Toxics Link. (2024, March). CHLORINATED PARAFFINS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorododecane. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dodecane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 15). Chlorinated Paraffins - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chlorinated paraffins – Knowledge and References. Retrieved from [Link]

-

Prakash Chemicals International. (2022, September 20). Chlorinated Paraffins: Exploring Diverse Applications. Retrieved from [Link]

-

GOV.UK. (n.d.). Environmental risk assessment: long- chain chlorinated paraffins. Retrieved from [Link]

-

INEOS. (n.d.). 1-Dodecene (Alpha Olefin C12). Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ineos.com [ineos.com]

- 5. 2-Chlorododecane | C12H25Cl | CID 16875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecane, 1-chloro- [webbook.nist.gov]

- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 8. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. orgosolver.com [orgosolver.com]

- 10. Alkene Reactivity [www2.chemistry.msu.edu]

- 11. savemyexams.com [savemyexams.com]

- 12. Chlorinated Paraffins - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Chlorinated Paraffins: Exploring Diverse Applications [pciplindia.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fr [fishersci.fr]

- 17. tcichemicals.com [tcichemicals.com]

2-Chloro-1-dodecene: Comprehensive Chemical Profile, Synthesis Methodologies, and Applications in Advanced Materials

Executive Summary

In the landscape of modern organic synthesis and drug development, long-chain aliphatic building blocks with specific functional handles are critical for constructing complex molecular architectures. 2-Chloro-1-dodecene is a highly versatile, terminal vinylic chloride. Its unique structural bifunctionality—combining a hydrophobic dodecyl tail with a reactive 2-chloro-1-alkene headgroup—makes it an indispensable intermediate. It is widely utilized in the synthesis of functionalized lipids, targeted lipid nanoparticles (LNPs) for mRNA delivery, and as a precursor for complex heterocycles and terminal alkynes.

This whitepaper provides an authoritative, in-depth technical guide on the chemical properties, field-proven synthesis methodologies, and experimental workflows associated with 2-chloro-1-dodecene.

Chemical Identity & Physical Properties

Accurate chemical identification is the first pillar of reproducible research. The nomenclature of 2-chloro-1-dodecene follows standard IUPAC conventions, designating the 12-carbon chain as the parent structure with a double bond at the C1 position and a chlorine atom at the C2 position.

Table 1: Quantitative Chemical and Physical Data

| Property | Value / Description |

| IUPAC Name | 2-chlorododec-1-ene |

| CAS Number | 93342-75-7 [1] |

| Molecular Formula | C₁₂H₂₃Cl |

| Molecular Weight | 202.77 g/mol |

| SMILES | CCCCCCCCCCC(=C)Cl |

| InChIKey | DMYODEUBDTWIJX-UHFFFAOYSA-N |

| Boiling Point | ~248.8 °C (Predicted) [2] |

| Density | ~0.870 g/cm³ (Predicted) [2] |

Synthesis Methodologies: The "How" and "Why"

Synthesizing 2-halo-1-alkenes with high regioselectivity and yield has historically been challenging. Traditional Grignard additions to 2,3-dichloropropene often result in low yields (45–60%) and preclude the use of sensitive functional groups. To overcome this, two primary mechanistic pathways are employed in modern laboratories.

Method A: Copper-Catalyzed Cross-Coupling (The Rieke Method)

Developed by Rieke and colleagues, this method utilizes the cross-coupling of organozinc compounds with 2,3-dichloropropene mediated by a Cu(I) salt [3].

-

Causality & Mechanism: Nonylzinc bromide is transmetalated to a highly reactive organocopper intermediate using

. The addition of 2 equivalents of LiBr is critical; it solubilizes CuCN in THF, forming a homogeneous, highly reactive cuprate complex. This complex undergoes rapid oxidative addition exclusively at the allylic carbon of 2,3-dichloropropene, followed by reductive elimination to yield 2-chloro-1-dodecene. The vinylic chloride remains unreactive under these conditions, ensuring perfect regiocontrol.

Method B: Markovnikov Hydrochlorination of 1-Dodecyne

An alternative route involves the hydrochlorination of 1-dodecyne.

-

Causality & Mechanism: The addition of HCl to terminal alkynes requires strict regiocontrol to avoid forming the 1-chloro isomer. Transition metal catalysts (such as Au or Ru complexes) are employed to activate the alkyne via a

-complex. This lowers the activation energy for protonation, stabilizing the Markovnikov vinyl cation at the C2 position, which is subsequently trapped by a chloride nucleophile.

Mechanistic Visualizations

Catalytic cycle of Cu-mediated cross-coupling for 2-chloro-1-dodecene synthesis.

Regioselective Markovnikov hydrochlorination pathway of 1-dodecyne.

Detailed Experimental Protocol

The following protocol details the synthesis of 2-chloro-1-dodecene via the copper-catalyzed cross-coupling method [3]. It is designed as a self-validating system to ensure high fidelity and prevent downstream purification bottlenecks.

Step-by-Step Methodology

1. Catalyst Preparation & Solubilization

-

In a flame-dried, argon-purged Schlenk flask, add CuCN (10 mol%) and anhydrous LiBr (20 mol%).

-

Suspend the salts in anhydrous THF (5 mL per mmol of substrate).

-

Causality: Stirring at room temperature for 10 minutes forms the soluble

complex. Without LiBr, CuCN remains insoluble, preventing efficient transmetalation.

2. Transmetalation

-

Cool the catalyst solution to -20 °C using a dry ice/ethylene glycol bath.

-

Add a THF solution of nonylzinc bromide (1.0 equiv) dropwise over 10 minutes. Stir for an additional 15 minutes.

-

Causality: Maintaining -20 °C is critical to prevent the thermal decomposition of the highly sensitive organocopper intermediate prior to the addition of the electrophile.

3. Oxidative Addition & Coupling

-

Add 2,3-dichloropropene (1.1 equiv) dropwise to the cold mixture.

-

Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 1.5 hours.

4. In-Process Validation (Self-Validating Step)

-

Withdraw a 0.1 mL aliquot from the reaction mixture. Quench it in a GC vial containing 0.5 mL saturated aqueous

and 0.5 mL diethyl ether. -

Analyze the organic layer via GC-MS.

-

Validation Logic: The complete disappearance of the nonane peak (formed by protonation of unreacted nonylzinc bromide) and the appearance of the target molecular ion (

) definitively confirm reaction completion.

5. Workup & Purification

-

Quench the bulk reaction mixture with saturated aqueous

(preventing the formation of insoluble copper salts). -

Extract the aqueous layer with diethyl ether (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purify the crude oil via silica gel flash chromatography (eluting with 100% hexanes) to isolate 2-chloro-1-dodecene as a clear, colorless liquid (Expected yield: >85%).

Applications in Drug Development & Materials Science

The utility of 2-chloro-1-dodecene extends far beyond basic organic synthesis:

-

Lipid Nanoparticle (LNP) Engineering: The compound is utilized as a lipophilic tail precursor in the synthesis of ionizable cationic lipids. Its terminal double bond allows for subsequent functionalization (e.g., via thiol-ene click chemistry or epoxidation) to tune the pKa and endosomal escape properties of LNPs used in mRNA therapeutics.

-

Precursor to Terminal Alkynes: Treatment of 2-chloro-1-dodecene with strong bases (such as

in liquid ammonia or LDA) induces dehydrohalogenation, yielding 1-dodecyne. This is a highly reliable method for generating terminal alkynes when direct alkylation of acetylene is unfeasible. -

Cross-Coupling Substrate: The vinylic chloride can serve as an electrophile in palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, allowing for the synthesis of complex 2-substituted 1-alkenes used in advanced polymer materials.

References

-

Zhu, L., Shaughnessy, K. H., & Rieke, R. D. (1993). A Facile Method for the Preparation of Functionalized 2-Halo-1-olefins. Synthetic Communications, 23(4), 525-529. Retrieved from[Link]

Reactivity profile of 2-chloro-1-alkenes in organic synthesis

The following technical guide details the reactivity profile, synthesis, and applications of 2-chloro-1-alkenes.

Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals

Executive Summary

2-Chloro-1-alkenes (vinyl chlorides) represent a distinct class of electrophiles in organic synthesis. Historically overshadowed by their more reactive bromide and iodide counterparts, they have emerged as high-value intermediates due to their atom economy, stability, and the low cost of chloride precursors.

Unlike vinyl bromides, 2-chloro-1-alkenes possess a stronger C–Cl bond (

Synthesis Strategies

Access to 2-chloro-1-alkenes is primarily achieved through two mechanistic pathways: electrophilic addition to alkynes and elimination from geminal dichlorides.

A. Hydrochlorination of Terminal Alkynes (Markovnikov)

The most direct route involves the addition of HCl to terminal alkynes. This reaction is highly regioselective, governed by Markovnikov’s rule, where the proton adds to the terminal carbon and the chloride to the internal carbon, yielding the 2-chloro-1-alkene.

-

Key Insight: While gaseous HCl can be used, modern protocols often employ in situ generation of HCl (e.g., from acetyl chloride and methanol or TMSCl/water) to control stoichiometry and prevent over-addition to the gem-dichloride.

B. Dehydrohalogenation of gem-Dichlorides

Ketones react with

-

Limitation: This method often produces mixtures of regioisomers (internal vs. terminal) if the ketone is not symmetric or methyl-terminated.

Reactivity Matrix & Mechanisms

The reactivity of 2-chloro-1-alkenes is defined by three divergent pathways: Transition Metal Catalysis , Lithiation/Elimination , and Cationic Cycloaddition .

Palladium-Catalyzed Cross-Coupling

The inertness of the C–Cl bond requires specialized catalyst systems. Standard

-

Effective Ligands:

-

Trialkylphosphines:

(highly electron-donating). -

Biaryl Phosphines (Buchwald Ligands): SPhos, XPhos, RuPhos.

-

N-Heterocyclic Carbenes (NHCs): IPr, IMes.

-

Reaction Scope:

| Reaction Type | Coupling Partner | Catalyst System | Key Outcome |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Biaryls / Styrenes | |

| Negishi | Organozinc Reagents | Alkyl-substituted alkenes | |

| Heck | Alkenes | 1,3-Dienes |

Lithiation and Carbenoid Character

Treating 2-chloro-1-alkenes with organolithiums reveals a "fork in the road" dependent on the base and temperature.

-

Lithium-Halogen Exchange (Nucleophilic Pathway): Treatment with

at -

Elimination to Alkynes (The Fritsch-Buttenberg-Wiechell Manifold): With strong bases (LDA,

) or at higher temperatures,

[4+3] Cycloaddition (2-Chloroallyl Cations)

2-Chloro-1-alkenes can serve as precursors to 2-chloroallyl cations . When treated with a silver salt (e.g.,

-

Application: Rapid construction of seven-membered rings (cycloheptanoids), common in terpene synthesis.

Visualizing the Reactivity Workflow

The following diagram illustrates the divergent pathways available to a generic 2-chloro-1-alkene substrate.

Experimental Protocol: Synthesis of -Chlorostyrene

This protocol describes the synthesis of

Reaction:

Materials

-

Phenylacetylene (10.0 mmol, 1.02 g)

-

Acetyl Chloride (15.0 mmol, 1.18 g)

-

Methanol (or Acetic Acid) (20 mL)

-

Dichloromethane (DCM) for extraction

- (sat.[1][2] aq.)

Methodology

-

HCl Generation: In a round-bottom flask equipped with a stir bar and a drying tube, add Methanol (20 mL). Cool to 0°C in an ice bath.

-

Reagent Addition: Dropwise, add Acetyl Chloride (15.0 mmol) to the methanol. Caution: Exothermic reaction. Generates anhydrous HCl in situ. Stir for 15 minutes.

-

Substrate Addition: Add Phenylacetylene (10.0 mmol) slowly to the acidic solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane eluent) or GC-MS. The product (

-chlorostyrene) will appear as a distinct spot/peak; disappearance of the alkyne indicates completion. -

Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Extract with DCM (

mL). -

Wash the combined organic layers with saturated

(to neutralize acid) and then brine.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Isolation: Purify the residue via flash column chromatography (Silica gel, 100% Hexanes) to yield

-chlorostyrene as a colorless oil.

Yield Expectation: 85–92%.

Characterization:

References

-

Negishi Coupling Review : Negishi, E. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture.[2] Link

-

Suzuki-Miyaura Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2] Link

-

Ligand Effects (SPhos/XPhos) : Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

-

Hydrochlorination of Alkynes : Master Organic Chemistry. (2013). Addition of Hydrogen Halides to Alkynes.[3]Link

-

Lithiation of Vinyl Halides : Vapourtec. (2012). Lithiation of 1,2-Dichloroethene in Flow Microreactors.Link

-

[4+3] Cycloaddition : Harmata, M. (2010). The (4+3)-cycloaddition reaction: Heteroatom-substituted allylic cations as dienophiles.[4] Chemical Society Reviews. Link

Sources

Literature review on vinyl chloride derivatives and 2-Chloro-1-dodecene

Topic: Literature review on vinyl chloride derivatives and 2-Chloro-1-dodecene Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Synthesis, Reactivity, and Applications in Cross-Coupling Architectures

Executive Summary

Vinyl chloride derivatives represent a specialized class of haloalkenes that serve as critical electrophiles in transition-metal-catalyzed cross-coupling reactions. Unlike their bromide or iodide counterparts, vinyl chlorides offer a unique balance of stability and reactivity, making them ideal "masked" reactive handles in multi-step organic synthesis.

This guide focuses on 2-Chloro-1-dodecene (CAS: 93342-75-7) , a lipophilic vinyl chloride derivative. It serves as a pivotal model substrate for studying the regioselective functionalization of long-chain aliphatic scaffolds. This document provides a validated synthesis protocol, physical characterization, and a detailed workflow for its application in Suzuki-Miyaura cross-coupling, designed for immediate implementation in research laboratories.

Chemical Profile: 2-Chloro-1-dodecene

2-Chloro-1-dodecene is a geminal vinyl chloride. Its structure features a chlorine atom at the C2 position of a 12-carbon chain, creating a distinct steric and electronic environment compared to terminal 1-chloroalkenes.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2-Chlorododec-1-ene | |

| CAS Number | 93342-75-7 | Distinct from 1-chlorododecane (112-52-7) |

| Molecular Formula | ||

| Molecular Weight | 202.76 g/mol | |

| Physical State | Colorless Liquid | Oily consistency |

| Density | Estimated (vs. 1-dodecene: 0.76 g/mL) | |

| Boiling Point | Extrapolated from homologous series | |

| Solubility | Hexane, DCM, THF, Toluene | Insoluble in water |

| Stability | High | Resistant to spontaneous hydrolysis |

Synthesis Protocol: Regioselective Hydrochlorination

Objective: Synthesize 2-chloro-1-dodecene from 1-dodecyne with >95% regioselectivity (Markovnikov addition).

Rationale: Traditional hydrochlorination using HCl gas often yields mixtures of 1-chloro (anti-Markovnikov) and 2-chloro isomers, or over-chlorination to dichlorides. The method selected below utilizes Chlorotrimethylsilane (TMSCl) and water, a "green" approach that generates HCl in situ at a controlled rate, favoring the thermodynamic Markovnikov product.

Materials

-

Substrate: 1-Dodecyne (>97% purity)

-

Reagent: Chlorotrimethylsilane (TMSCl)

-

Solvent/Promoter: Water (stoichiometric), Acetic Acid (catalytic)

-

Apparatus: Sealed pressure tube or reflux setup (depending on scale)

Step-by-Step Methodology

-

Preparation: In a fume hood, charge a 50 mL round-bottom flask with 1-dodecyne (10.0 mmol, 1.66 g).

-

Reagent Addition: Add Acetic Acid (0.5 mL) followed by slow addition of TMSCl (15.0 mmol, 1.9 mL).

-

Activation: Add water (10.0 mmol, 0.18 mL) dropwise. Caution: Exothermic reaction. HCl gas is generated in situ.

-

Reaction: Seal the vessel and stir at room temperature (25°C) for 24 hours.

-

Note: For faster kinetics, heat to 40°C, but room temperature maximizes regioselectivity.

-

-

Quench & Extraction: Open carefully. Dilute with hexanes (20 mL) and quench with saturated aqueous

until neutral pH. -

Purification: Separate the organic layer, dry over anhydrous

, and concentrate in vacuo. -

Isolation: Purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate 2-chloro-1-dodecene as a colorless oil.

Synthesis Pathway Visualization

Figure 1: Mechanistic pathway for the regioselective hydrochlorination of 1-dodecyne.

Reactivity & Application: Suzuki-Miyaura Cross-Coupling

Vinyl chlorides are less reactive toward oxidative addition than bromides or iodides. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the insertion of Palladium(0) into the C-Cl bond.

Application: Synthesis of 2-Phenyl-1-dodecene , a branched alkylbenzene scaffold common in surfactant chemistry and bioisostere design.

Validated Protocol

-

Catalyst System:

(2 mol%) + SPhos (4 mol%). -

Base:

(2.0 equiv). -

Solvent: Toluene:Water (10:1) biphasic system.[1]

-

Procedure:

Catalytic Cycle Visualization

Figure 2: Palladium catalytic cycle emphasizing the oxidative addition of the vinyl chloride bond.

Critical Analysis & Troubleshooting

Selectivity Challenges

-

Regio-isomerization: In the presence of strong acids, the double bond in 2-chloro-1-dodecene can migrate internally, forming 2-chloro-2-dodecene. Mitigation: Maintain strictly controlled reaction times and neutralize immediately upon completion.

-

Over-chlorination: Excess HCl can lead to 2,2-dichlorododecane. Mitigation: Use the TMSCl/Water method which limits free HCl concentration compared to bubbling HCl gas.

Safety Considerations

-

2-Chloro-1-dodecene: Like many halogenated lipids, it is likely a skin irritant and potential sensitizer. Use nitrile gloves.

-

TMSCl: Reacts violently with water to release HCl gas. Perform the water addition step slowly in a well-ventilated fume hood.

References

-

Fluorochem. (2024).[4] Product Specification: 2-Chloro-1-dodecene (CAS 93342-75-7). Retrieved from

-

Boudjouk, P., et al. (1981). Regioselective Hydrochlorination of Alkynes using TMSCl/Water. Journal of Organic Chemistry.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

-

PubChem. (2024). Compound Summary: 1-Dodecene and Chlorinated Derivatives. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanisms and Protocols. Retrieved from

Sources

Physicochemical Profiling & Solubility Guide: 2-Chloro-1-dodecene

[1][2]

Executive Summary

2-Chloro-1-dodecene is a specialized functionalized alkene characterized by a long lipophilic dodecyl chain and a reactive vinyl chloride motif.[1] Unlike its non-halogenated analogue (1-dodecene), the introduction of the chlorine atom at the 2-position creates a distinct dipole vector without significantly compromising the molecule's overall hydrophobicity.[1]

Key Physicochemical Insight: The molecule exhibits a "Grease-Like" solubility profile.[1] The entropic penalty of solvating the C12 chain in aqueous media is thermodynamically prohibitive. Consequently, this compound is strictly hydrophobic , showing high affinity for non-polar and moderately polar organic solvents, while being effectively immiscible in water.[2]

Molecular Architecture & Solvation Thermodynamics[2]

To understand the solubility behavior of 2-Chloro-1-dodecene, one must analyze the competition between its two structural domains:

-

The Hydrophobic Tail (C3-C12): A long aliphatic chain that relies solely on London Dispersion Forces (Van der Waals).[1] This region drives the molecule's high LogP (Partition Coefficient), estimated at ~6.3 – 6.8 .[2]

-

The Vinyl Chloride Head (C1-C2): The

hybridized carbons and the chlorine atom introduce a permanent dipole and a site for

Solvation Mechanism Diagram

The following diagram illustrates the thermodynamic rationale behind solvent compatibility.

Figure 1: Solvation thermodynamics showing the entropic barrier to aqueous solubility versus the enthalpic favorability of organic solvation.[1]

Solubility Profile: Solvent Selection Guide

The following data categorizes solvent suitability for synthesis, extraction, and formulation. Data is derived from Structure-Property Relationships (SPR) of analogous long-chain haloalkenes.[1]

Table 1: Predicted Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Aqueous | Water | Insoluble (< 0.1 mg/L) | High energy cost to disrupt water's H-bond network (cavitation energy).[1] |

| Non-Polar | n-Hexane, Heptane | Miscible | "Like dissolves like."[1][2] Excellent dispersion force matching with the C12 tail. |

| Aromatic | Toluene, Benzene | Miscible | |

| Chlorinated | Dichloromethane (DCM) | Miscible | Ideal solvent.[1] Matches both the polarity of the head group and the lipophilicity of the tail. |

| Polar Aprotic | THF, Ethyl Acetate | High | Good solubility due to dipole-dipole interactions, though less thermodynamically perfect than alkanes.[2] |

| Polar Protic | Methanol, Ethanol | Low / Moderate | Solubility decreases as alcohol chain length decreases.[2] Methanol may cause phase separation at low temps. |

Critical Note for Process Chemists: When performing liquid-liquid extractions, 2-Chloro-1-dodecene will partition exclusively into the organic layer.[1][2] If using Methanol/Water mixtures, the compound may "oil out" if the water content exceeds ~10-15%.

Experimental Protocol: Determination of Saturation Solubility

Protocol: Saturation Shake-Flask Method (HPLC-UV)[1][2]

Objective: Determine the exact solubility limit in a specific solvent system (e.g., Ethanol/Water mixtures).

Reagents:

-

Analyte: 2-Chloro-1-dodecene (>97% purity).[1]

-

Solvent: Target solvent (e.g., Methanol).[2]

-

Standard: n-Dodecane (internal standard if using GC) or external calibration curve.

Workflow Diagram:

Figure 2: Step-by-step workflow for determining saturation solubility limits.

Detailed Steps:

-

Preparation: Add 2-Chloro-1-dodecene dropwise to 10 mL of the target solvent until a persistent oil droplet or turbidity is observed.[1]

-

Equilibration: Seal the vial and shake at a controlled temperature (25°C) for 24 hours. This ensures the solvent is thermodynamically saturated.

-

Filtration: Crucial Step. Do not simply decant. Use a hydrophobic 0.2 µm PTFE syringe filter . Hydrophilic filters (nylon) may clog or adsorb the compound.

-

Analysis:

-

Technique: GC-FID is preferred over HPLC due to the lack of a strong UV chromophore (only weak absorption at <210 nm).[1]

-

Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]

-

Calculation: Compare peak area against a pre-calibrated linear regression curve of 2-Chloro-1-dodecene in pure Hexane.

-

Applications & Implications

Synthesis & Functionalization

2-Chloro-1-dodecene acts as a "masked" alkyne or a vinyl cation precursor.[1]

-

Dehydrohalogenation: Treatment with strong bases (e.g., NaNH2, KOtBu) eliminates HCl to generate 1-dodecyne , a valuable terminal alkyne for Click Chemistry.[2]

-

Cross-Coupling: The vinyl chloride moiety can undergo transition-metal catalyzed cross-coupling (Kumada or Suzuki-Miyaura variants) to extend the carbon skeleton, though reactivity is lower than the corresponding bromide or iodide.[1]

Formulation Science

In drug delivery or agrochemical formulations, this molecule serves as a lipophilic linker .[2] Its insolubility in water makes it an excellent candidate for:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): It can be dissolved in oil phases (Miglyol, Oleic acid) to carry hydrophobic payloads.[1]

-

Phase Transfer Catalysis: In biphasic reactions, it remains strictly in the organic phase, requiring a phase transfer catalyst (e.g., TBAB) to react with aqueous nucleophiles.[2]

Safety & Handling (E-E-A-T)

-

Halogenated Waste: Unlike simple alkanes, this compound must be segregated into halogenated organic waste streams.[2] Do not mix with general organic solvents during disposal to prevent regulatory non-compliance.

-

Volatility: While the boiling point is high (>200°C estimated), aerosols can be irritating. Handle in a fume hood.

-

Material Compatibility: It will swell or dissolve latex and standard rubber.[1] Use Nitrile or Viton gloves and gaskets.[1]

References

The Tunable World of 2-Halo-1-Alkenes: A Materials Science Perspective on Their Electronic Properties

An In-depth Technical Guide:

Foreword

In the quest for novel materials with precisely engineered properties, the synthetic chemist's toolbox is ever-expanding. Among the vast array of molecular building blocks, 2-halo-1-alkenes (vinyl halides) represent a class of deceptively simple structures with profound potential. Their unique electronic landscape, governed by the delicate interplay of competing electronic effects, makes them highly versatile precursors for a new generation of polymers, organic electronics, and functional materials. This guide provides a deep dive into the core electronic principles of 2-halo-1-alkenes, offering researchers and materials scientists both the foundational knowledge and the practical methodologies required to harness their potential. We will move beyond simple descriptions to explore the causal relationships between molecular structure and electronic function, providing a framework for the rational design of advanced materials.

The Electronic Dichotomy: Inductive vs. Resonance Effects

The electronic character of a 2-halo-1-alkene is fundamentally controlled by the dual nature of the halogen substituent. A halogen atom attached to an sp²-hybridized carbon of the double bond exerts two opposing electronic forces: an inductive effect and a resonance effect.[1]

-

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atoms through the sigma (σ) bond framework. This electron-withdrawing inductive effect is a powerful tool for lowering the energy levels of the molecule's frontier molecular orbitals.[1][2] The strength of this effect follows the order of electronegativity: F > Cl > Br > I.

-

Resonance Effect (+R): The halogen atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the carbon-carbon double bond. This donation of electron density into the π-system is a resonance-donating effect.[1] This effect tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO).

The net electronic influence of the halogen is a balance of these two competing forces. While the inductive effect generally dominates, making halogens deactivating groups overall, the resonance effect plays a crucial role in modulating the electron density across the π-system.[2]

Caption: Competing electronic effects in a 2-halo-1-alkene.

Modulating Frontier Molecular Orbitals: The HOMO-LUMO Gap

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate a molecule's electronic behavior, including its reactivity, optical properties, and charge transport characteristics.[3] The energy difference between these two orbitals is known as the HOMO-LUMO gap.[3]

In 2-halo-1-alkenes, the halogen substituent directly influences these frontier orbitals.

-

LUMO Energy: The strong inductive effect of the halogen withdraws electron density, stabilizing the molecule and lowering the energy of the LUMO. A lower LUMO energy makes the molecule a better electron acceptor.[4]

-

HOMO Energy: The resonance donation from the halogen's lone pairs tends to raise the HOMO energy. However, the powerful inductive effect also lowers the overall energy levels. The net result is a systematic tuning of the HOMO level based on the specific halogen.

This tunability of the HOMO-LUMO gap is paramount for materials design. A smaller gap generally corresponds to a molecule that is more easily excited, which can be desirable for applications in organic semiconductors and photovoltaics.[3] Conversely, a larger gap implies greater kinetic stability.[5]

| Halogen (X in 2-X-propene) | Pauling Electronegativity | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H (Propene) | 2.20 | -10.51 | 1.98 | 12.49 |

| F | 3.98 | -10.85 | 1.25 | 12.10 |

| Cl | 3.16 | -10.62 | 0.88 | 11.50 |

| Br | 2.96 | -10.45 | 0.75 | 11.20 |

| I | 2.66 | -10.13 | 0.55 | 10.68 |

| Note: Values are illustrative, based on typical trends, and would be precisely determined for a specific molecule via computational chemistry. |

Applications in Materials Science

The ability to precisely control electronic properties makes 2-halo-1-alkenes valuable monomers and building blocks in materials science.

Polymer Synthesis

The most significant industrial application of a vinyl halide is the polymerization of vinyl chloride to produce polyvinyl chloride (PVC), a ubiquitous thermoplastic.[6][7] The halogen atom significantly influences the polymerization process and the properties of the resulting polymer.

-

Reactivity: The electron-withdrawing nature of the halogen affects the reactivity of the double bond in radical, cationic, or anionic polymerization reactions.[8]

-

Polymer Properties: The presence of the halogen in the polymer backbone imparts specific properties, such as flame retardancy, chemical resistance, and rigidity. Post-polymerization functionalization can further modify these properties, allowing for the creation of materials with tailored characteristics.[9][10]

Caption: Polymerization workflow for 2-halo-1-alkenes.

Organic Electronics and Supramolecular Chemistry

In the realm of organic electronics, the tunability of frontier orbital energies is critical. By selecting the appropriate halogen, scientists can design molecules with specific ionization potentials (related to HOMO) and electron affinities (related to LUMO) for use in:

-

Organic Semiconductors: The HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors, respectively.[3] Fine-tuning these levels is essential for efficient charge injection and transport.

-

Molecular Motors: In complex systems like overcrowded alkenes, halogen substitution can control intermolecular interactions, such as halogen bonding, which dictates molecular self-assembly and solid-state packing.[11][12] This is crucial for designing sophisticated molecular machines.

Methodologies for Characterization

A thorough understanding of the electronic properties of 2-halo-1-alkenes requires a combination of experimental and computational techniques.

Experimental Protocols

Protocol: Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol outlines the determination of oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels, respectively.

A. Objective: To measure the redox potentials of a 2-halo-1-alkene and estimate its frontier molecular orbital energies.

B. Materials:

-

Working Electrode (e.g., Glassy Carbon)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Analyte (2-halo-1-alkene)

-

Internal Standard: Ferrocene (Fc)

C. Procedure:

-

Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then the chosen solvent, and dry thoroughly. Assemble the three electrodes in the electrochemical cell.

-

Blank Scan: Add the solvent and supporting electrolyte to the cell. Purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen. Run a CV scan to ensure the solvent/electrolyte system is free of interfering redox-active species in the potential window of interest.

-

Analyte Measurement: Add a known concentration of the 2-halo-1-alkene to the cell. Purge briefly with inert gas.

-

Data Acquisition: Record the cyclic voltammogram by sweeping the potential. Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red).

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the CV. Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).

-

Energy Level Calculation: Use the following empirical equations to estimate the HOMO and LUMO energies:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

-

Where E (vs Fc/Fc⁺) = E (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺) (vs Ag/AgCl). The value 5.1 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.

-

D. Trustworthiness Check: The stability of the reference electrode should be checked before and after the experiment. The reversibility of the Fc/Fc⁺ couple serves as an internal validation of the experimental setup.

Computational Protocols

Protocol: DFT Calculation of Electronic Properties

Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties like HOMO/LUMO energies.[13]

A. Objective: To compute the optimized geometry and frontier molecular orbital energies of a 2-halo-1-alkene.

B. Software: Gaussian, Amsterdam Modeling Suite, or similar quantum chemistry package.

C. Procedure:

-

Input Structure Generation: Build an initial 3D structure of the 2-halo-1-alkene molecule using a molecular editor.

-

Calculation Setup:

-

Method: Choose a suitable DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-31++G** basis set.[14] For heavier halogens like iodine, an effective core potential (ECP) should be used.[15]

-

Job Type: Select "Optimization + Frequency". This will first find the lowest energy geometry and then perform a vibrational frequency calculation.

-

Solvation (Optional): If properties in solution are desired, include a solvent model (e.g., PCM) that matches the experimental conditions.

-

-

Execution: Submit the calculation.

-

Analysis and Validation:

-

Geometry Optimization: Confirm that the optimization has converged successfully.

-

Frequency Analysis: Check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[14]

-

Orbital Analysis: Extract the energies of the HOMO and LUMO from the output file. Visualize the orbitals to understand their spatial distribution and contribution from the halogen and π-system.

-

Caption: Integrated workflow for electronic property characterization.

Conclusion

2-halo-1-alkenes are far more than simple halogenated hydrocarbons. They are sophisticated molecular building blocks whose electronic properties can be rationally and systematically tuned. The inherent conflict between the inductive and resonance effects of the halogen substituent provides a powerful lever for controlling frontier orbital energies, which in turn dictates their function in advanced materials. By combining rigorous experimental characterization with validated computational modeling, researchers can fully elucidate the structure-property relationships in these systems. This integrated approach is essential for unlocking the full potential of 2-halo-1-alkenes and paving the way for their application in the next generation of polymers, molecular machines, and electronic devices.

References

- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry (RSC Publishing).

- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. RSC Publishing.

- Spin–orbit ab initio and density functional theory study of vinyl iodide: Molecular properties and photodissoci

- Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach. [Source Not Available]

- Computational Study of 10-X-2 Ate Complexes Derived from Vinyllithiums and Vinyl Halides. J. Heyrovsky Institute of Physical Chemistry.

- Substituent Effects. La Salle University.

- Electronic properties of several two dimensional halides

- Differences of HOMO-LUMO energy gap of 2 in different solvents.

- An Explanation of Substituent Effects. Chemistry LibreTexts.

- Vinyl halide. Grokipedia.

- Understanding Vinyl Halides: The Building Blocks of Modern Chemistry.

- HOMO and LUMO. Wikipedia.

- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.

- Polymeriz

- Advancing selective post-polymerization C–H functionalization of semicrystalline polyolefins. [Source Not Available].

- Functional Polymer Materials: From Iptycenes to Ring-Opening Polymeriz

Sources

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Understanding Vinyl Halides: The Building Blocks of Modern Chemistry - Oreate AI Blog [oreateai.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dissertation or Thesis | Advancing selective post-polymerization C–H functionalization of semicrystalline polyolefins | ID: j9602g906 | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Functional Polymer Materials: From Iptycenes to Ring-Opening Polymerizations [dspace.mit.edu]

- 11. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Electronic properties of several two dimensional halides from ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jh-inst.cas.cz [jh-inst.cas.cz]

- 15. pubs.aip.org [pubs.aip.org]

Differentiating 1-Chloro-1-Dodecene and 2-Chloro-1-Dodecene: A Comprehensive Guide to Regioisomeric Vinyl Chlorides

Executive Summary

In the development of advanced materials, lipid nanoparticle (LNP) precursors, and complex active pharmaceutical ingredients (APIs), the precise control of vinylic halide regiochemistry is paramount. 1-chloro-1-dodecene and 2-chloro-1-dodecene are regioisomers sharing the molecular formula C₁₂H₂₃Cl. Despite their identical molecular weights, the positional shift of a single chlorine atom from the terminal vinylic carbon (C1) to the internal vinylic carbon (C2) completely alters their stereochemical possibilities, physical properties, and mechanistic reactivity. This whitepaper provides a rigorous technical breakdown of these two isomers, detailing their structural fundamentals, divergent reactivity profiles, and validated synthetic protocols.

Structural & Stereochemical Fundamentals

The fundamental divergence between these two isomers lies in their substitution patterns across the vinylic axis, which dictates both their three-dimensional geometry and their electronic distribution.

-

1-Chloro-1-dodecene (Terminal Chloride): The chlorine atom is covalently bound to C1. Because C1 is bonded to both a chlorine atom and a hydrogen atom, and C2 is bonded to a decyl group and a hydrogen atom, this molecule exhibits cis/trans (E/Z) stereoisomerism 1. The steric bulk of the decyl chain heavily influences the thermodynamic stability ratio of the E/Z isomers during synthesis.

-

2-Chloro-1-dodecene (Internal Chloride): The chlorine atom is bound to C2. Crucially, the terminal C1 carbon possesses two identical hydrogen atoms (=CH₂). According to the Cahn-Ingold-Prelog (CIP) priority rules, the presence of identical substituents on one of the vinylic carbons renders E/Z stereoisomerism impossible [[2]]().

Caption: Divergent synthetic pathways from 1-dodecyne to regioisomeric chlorododecenes.

Quantitative Data & Physical Properties

To facilitate rapid analytical differentiation in the laboratory, the following table summarizes the core quantitative metrics and spectral markers for both isomers.

| Parameter | 1-Chloro-1-dodecene | 2-Chloro-1-dodecene |

| CAS Number | 32734-93-3 (1E isomer) 1 | 93342-75-7 2 |

| Molecular Formula | C₁₂H₂₃Cl | C₁₂H₂₃Cl |

| Molecular Weight | 202.77 g/mol | 202.77 g/mol |

| Stereochemistry | E/Z Isomerism (cis/trans) | None (Terminal =CH₂) |

| Vinylic Protons (¹H NMR) | ~5.8 - 6.2 ppm (m, 2H) | ~5.1 - 5.3 ppm (d, 2H) |

| Primary Reactivity | SₙV, Dehydrohalogenation | Transition-Metal Cross-Coupling |

| Optimal Synthetic Route | Wittig Olefination of Undecanal | Markovnikov Hydrochlorination |

Mechanistic Reactivity Profiles

The position of the chlorine atom dictates the electronic topology of the pi-system, leading to distinct orthogonal reactivities.

1-Chloro-1-dodecene: This isomer is highly susceptible to Nucleophilic Vinylic Substitution (SₙV) . Kinetic analyses demonstrate that these reactions can proceed via a concerted in-plane Sₙ2 mechanism, resulting in the inversion of configuration at the vinylic carbon 3. Furthermore, in the presence of strong, tolerant bases (e.g., TBAF or KOtBu), 1-halo-1-alkenes readily undergo E2 dehydrohalogenation to yield terminal alkynes (1-dodecyne) [[4]]().

2-Chloro-1-dodecene: Internal vinylic chlorides exhibit significantly higher stability against beta-elimination. Instead, 2-halo-1-olefins are highly prized as electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to generate complex, functionalized 2-substituted terminal alkenes 5.

Caption: Distinct mechanistic reactivity profiles of 1-chloro and 2-chloro-1-dodecene isomers.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Regioselective Synthesis of 2-Chloro-1-dodecene via Hydrochlorination

This protocol leverages thermodynamic stability to direct the regiochemistry of the chloride addition.

-

Preparation: Dissolve 10 mmol of 1-dodecyne in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst & Reagent Addition: Add 0.5 mmol of Copper(I) chloride (CuCl) as a Lewis acid catalyst. Slowly bubble anhydrous HCl gas through the solution at 0 °C, or add a concentrated aqueous HCl solution combined with a phase-transfer catalyst (e.g., tetrabutylammonium chloride).

-

Causality & Mechanism: The alkyne's pi-electrons attack the electrophilic proton, forming a transient vinyl cation. According to Markovnikov's rule, the secondary vinyl cation at C2 is electronically stabilized via hyperconjugation from the decyl chain, whereas the primary cation at C1 is highly unstable. The chloride nucleophile exclusively attacks C2, yielding the 2-chloro-1-alkene [[5]]().

-

Self-Validation: Monitor the reaction via FT-IR. The complete disappearance of the terminal alkyne C-H stretch (sharp peak at ~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) confirms full conversion. Subsequent ¹H NMR must show a distinct doublet at ~5.1 ppm, confirming the terminal =CH₂ protons.

Protocol B: Synthesis of 1-Chloro-1-dodecene via Wittig Olefination

This protocol avoids the regioselectivity issues of hydrohalogenation by building the alkene directly from an aldehyde.

-

Ylide Generation: Suspend 11 mmol of (chloromethyl)triphenylphosphonium chloride in 30 mL of anhydrous THF at -78 °C under an Argon atmosphere. Slowly add 11.5 mmol of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.

-

Causality of Base Choice: NaHMDS is utilized because it is a strong, highly sterically hindered, and non-nucleophilic base. It irreversibly deprotonates the phosphonium salt to generate the chloromethylene ylide without causing unwanted nucleophilic attack on the phosphorus center or alkylating the solvent.

-

Aldehyde Addition: Introduce 10 mmol of undecanal dropwise. The nucleophilic ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate.

-

Elimination & Self-Validation: Allow the reaction mixture to warm to room temperature. The thermodynamic driving force of forming the exceptionally strong P=O bond causes the oxaphosphetane to collapse, yielding triphenylphosphine oxide and 1-chloro-1-dodecene as an E/Z mixture [[1]](). Validate via ¹H NMR: the presence of multiplet signals between 5.8 and 6.2 ppm integrating to 2H confirms the terminal vinylic system with the chlorine substituent.

References

1.[2] Title: 2-chloro-1-dodecene. Source: fluorochem.co.uk. URL: 2.[1] Title: (1E)-1-chloro-1-dodecene. Source: chemsynthesis.com. URL: 3.[5] Title: A Facile Method for the Preparation of Functionalized 2-Halo-1-olefins. Source: tandfonline.com. URL: 4.[3] Title: Nucleophilic Substitution Reactions at Vinylic Carbons. Source: researchgate.net. URL: 5.[4] Title: Terminal alkynes from aldehydes via dehydrohalogenation. Source: electronicsandbooks.com. URL:

Sources

Methodological & Application

Regioselective Synthesis of 2-Chloro-1-dodecene from 1-Dodecyne: Application Notes and Protocols

Executive Summary

The synthesis of 2-chloro-1-alkenes from terminal alkynes is a critical transformation in organic synthesis, providing versatile vinyl halide building blocks for subsequent cross-coupling reactions and active pharmaceutical ingredient (API) development. Converting 1-dodecyne to 2-chloro-1-dodecene requires strict regiocontrol to ensure Markovnikov addition while simultaneously suppressing competitive side reactions such as alkyne hydration and over-addition. This application note details the mechanistic causality governing this reaction and provides two field-proven, self-validating protocols for its execution: a highly scalable catalyst-free anhydrous method, and a modern B(C6F5)3-catalyzed transfer hydrochlorination.

Mechanistic Principles & Causality

The hydrohalogenation of terminal alkynes is a classical electrophilic addition. Unlike the addition to alkenes, the alkyne reaction typically proceeds via a termolecular transition state (involving two equivalents of HX) to avoid the formation of a highly unstable primary vinylic carbocation [[1]]().

This addition strictly follows Markovnikov's rule. The initial protonation occurs at the terminal carbon (C1), directing the chloride nucleophile to the more substituted internal carbon (C2), which is better stabilized by hyperconjugation from the alkyl chain, yielding the 2-chloro-1-alkene 2.

Controlling Side Reactions:

-

Hydration to 2-Dodecanone: If adventitious water is present, it acts as a competing nucleophile, attacking the electrophilic intermediate to form an enol that rapidly tautomerizes into a ketone. To prevent this, reactions must be kept strictly anhydrous, often utilizing acetic anhydride (Ac2O) as a chemical desiccant [[3]]().

-

Over-addition to 2,2-Dichlorododecane: The synthesized 2-chloro-1-dodecene can react with a second equivalent of HCl to form a geminal dichloride. Modern decarbonylative transfer hydrochlorination utilizes B(C6F5)3 to initiate the Grob fragmentation of bench-stable acyl chlorides, providing a controlled, slow release of HCl that maximizes regioselectivity and prevents this over-addition [[4]]().

Fig 1: Mechanistic pathways of 1-dodecyne hydrochlorination highlighting side reactions.

Comparative Methodology Data

Selecting the appropriate protocol depends on the available infrastructure and scale. Table 1 summarizes the quantitative and qualitative differences between the two validated approaches.

| Parameter | Protocol A: Catalyst-Free HCl(g) | Protocol B: B(C6F5)3 Transfer Method |

| Reagents | HCl gas, Acetic Anhydride (Ac2O) | Cyclohexa-2,5-dien-1-ylcarbonyl chloride, B(C6F5)3 |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature (25 °C) |

| Safety / Handling | Requires gas cylinder & corrosive handling | Bench-stable solid reagents; highly safe |

| Regioselectivity | > 95% Markovnikov | > 98% Markovnikov |

| Over-addition Risk | Moderate (Requires strict stoichiometric control) | Low (Controlled in situ HCl release) |

| Scalability | Excellent for multi-gram / pilot scale | Ideal for parallel library synthesis & discovery |

Experimental Protocols

Protocol A: Catalyst-Free Anhydrous Hydrochlorination

Design Rationale: This protocol utilizes Ac2O to chemically scavenge trace moisture, effectively shutting down the hydration pathway. The reaction is initiated at 0 °C to increase the solubility of HCl gas and suppress the activation energy required for the secondary addition (geminal dichloride formation).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon.

-

Substrate Loading: Add 1-dodecyne (10.0 mmol, 1.66 g) and anhydrous acetic anhydride (20 mL) to the flask. Stir to achieve a homogeneous solution.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

HCl Introduction: Slowly bubble anhydrous HCl gas through the solution using a Teflon cannula for 30 minutes. Caution: Perform strictly inside a well-ventilated fume hood with an appropriate scrubber system.

-

In-Process Quality Control (IPQC): Pull a 50 µL aliquot, quench in saturated NaHCO3, extract with hexane, and analyze via GC-MS. The reaction is self-validating when the starting material peak (m/z 166) is < 1% relative to the product peak (m/z 202).

-

Quenching: Once conversion is complete, carefully pour the reaction mixture over crushed ice (50 g) and neutralize slowly with saturated aqueous NaHCO3 until CO2 evolution ceases.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield 2-chloro-1-dodecene as a colorless oil.

Protocol B: Decarbonylative Transfer Hydrochlorination

Design Rationale: B(C6F5)3 acts as a highly fluorinated, bulky Lewis acid that coordinates to the acyl chloride surrogate. This initiates a Grob fragmentation driven by aromatization, releasing CO and HCl at a steady, low concentration. This kinetic control intrinsically prevents over-addition.

Fig 2: Step-by-step workflow for the B(C6F5)3-catalyzed transfer hydrochlorination.

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with cyclohexa-2,5-dien-1-ylcarbonyl chloride (1.2 mmol) and B(C6F5)3 (0.05 mmol, 5 mol%).

-

Solvent & Substrate: Add anhydrous dichloromethane (DCM, 5 mL) followed by 1-dodecyne (1.0 mmol, 166 mg).

-

Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 25 °C for 16 hours.

-

IPQC Validation: Analyze a 20 µL aliquot via TLC (Hexanes, KMnO4 stain). The complete disappearance of the alkyne spot validates the reaction terminus.

-

Workup: Quench the reaction by adding 1 mL of triethylamine to deactivate the Lewis acid. Concentrate the mixture under reduced pressure.

-

Purification: Load the crude residue directly onto a short silica gel plug and elute with pentane. Evaporate the solvent to obtain the pure 2-chloro-1-dodecene.

Analytical Validation

To confirm the structural integrity and regioselectivity of the synthesized 2-chloro-1-dodecene, utilize the following analytical benchmarks:

-

1H NMR (400 MHz, CDCl3): The terminal vinylic protons (=CH2) are diagnostic, appearing as two distinct doublets due to geminal coupling (J ≈ 1.5–2.0 Hz) at roughly δ 5.10 ppm and δ 5.25 ppm . The complete absence of the terminal alkyne proton (typically a triplet around δ 1.9 ppm) confirms 100% conversion.

-

GC-MS (EI): The product will exhibit a molecular ion peak at m/z 202 (for ^35Cl) and m/z 204 (for ^37Cl) in a characteristic 3:1 isotopic ratio, confirming the incorporation of a single chlorine atom.

References

-

Catalyst-free hydrochlorination protocol for terminal arylalkynes with hydrogen chloride. rhhz.net. 3

-

Decarbonylative Transfer Hydrochlorination of Alkenes and Alkynes Based on a B(C6F5)3‐Initiated Grob Fragmentation. nih.gov. 4

-

Video: Electrophilic Addition to Alkynes: Hydrohalogenation - JoVE. jove.com. 1

-

Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). masterorganicchemistry.com. 2

Sources

- 1. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Catalyst-free hydrochlorination protocol for terminal arylalkynes with hydrogen chloride [html.rhhz.net]

- 4. Decarbonylative Transfer Hydrochlorination of Alkenes and Alkynes Based on a B(C6F5)3‐Initiated Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

Precision Hydrochlorination of 1-Dodecyne: Catalytic Protocols for Regioselective Synthesis

Part 1: Executive Summary & Strategic Rationale

The hydrochlorination of unactivated terminal alkynes, such as 1-dodecyne , to yield vinyl chlorides is a transformation of significant utility in cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, it presents a classic "reactivity-selectivity" paradox. Simple uncatalyzed addition of HCl is kinetically sluggish for aliphatic alkynes and often plagued by over-addition (forming gem-dichlorides) or poor regiocontrol.

This guide details two field-proven protocols to synthesize 2-chloro-1-dodecene (the Markovnikov product) with high fidelity.

-

Homogeneous Gold(I) Catalysis (The "Gold Standard"): Utilizes a chloride-tolerant cationic gold system in DMPU. This method offers the highest regioselectivity (>99:1 Markovnikov) and yield under mild conditions.

-

Heterogeneous Au/C Catalysis (Scalable/Green): A solvent-minimized approach using supported gold, ideal for larger batches where catalyst recovery is paramount.

Mechanistic Insight: The Gold Paradox

Cationic gold,

Part 2: Experimental Protocols

Protocol A: Homogeneous Gold(I)-Catalyzed Hydrochlorination

Best for: Small to medium scale (100 mg - 10 g), high purity requirements, and complex substrate tolerance.

1. Reagents & Equipment

-

Substrate: 1-Dodecyne (>97% purity).

-

Reagent: HCl (4 M solution in Dioxane) OR HCl gas generated in situ. Note: The use of HCl/DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone) is preferred for rate acceleration due to its H-bond accepting ability.

-

Catalyst: (PPh3)AuCl (Chloro(triphenylphosphine)gold(I)) or [IPrAuCl] (for higher activity).

-

Solvent: DMPU (Safety: Reprotoxic; handle in glovebox or fume hood).

-

Vessel: 20 mL Scintillation vial with Teflon-lined cap or Schlenk tube.

2. Reaction Workflow (Step-by-Step)

-

Catalyst Preparation: In a glovebox or under

flow, weigh (PPh3)AuCl (1-2 mol%) into the reaction vessel.-

Expert Tip: Unlike many cationic gold reactions, silver salt abstraction (e.g., AgSbF6) is not strictly required if using the HCl/DMPU system, as the solvent assists in ionizing the Au-Cl bond. However, for maximum rate, add AgOTf (1-2 mol%) to pre-form the cationic species.

-

-

Substrate Addition: Add 1-Dodecyne (1.0 equiv, e.g., 5 mmol, 0.83 g) to the vessel.

-

Reagent Introduction: Add the HCl source.

-

Option A (Commercial): Add 4M HCl in Dioxane (1.5 - 2.0 equiv).

-

Option B (High Performance): Add DMPU (2 mL per mmol substrate) followed by slow addition of 4M HCl/Dioxane. The DMPU stabilizes the protonated intermediate.

-

-

Reaction: Seal the vessel and stir at 60°C for 4–12 hours.

-

Monitoring: Monitor by GC-MS or TLC (Hexane eluent). 1-Dodecyne (

) converts to 2-chloro-1-dodecene (slightly lower

-

-

Work-up:

-

Dilute with Pentane or Hexane (extracts the non-polar product; DMPU remains in the dense bottom phase).

-

Wash the organic layer carefully with saturated

(neutralize excess HCl) and then Brine. -

Dry over

, filter, and concentrate carefully (product is volatile; do not use high vacuum for extended periods).

3. Data Specifications (Expected)

| Parameter | Value | Notes |

| Yield | 85 - 95% | Isolated yield after short-path distillation. |

| Selectivity | >99:1 | Markovnikov (2-chloro) vs. Anti-Markovnikov. |

| Side Products | <2% | 2,2-dichlorododecane (over-chlorination). |

Protocol B: Heterogeneous Au/C Hydrochlorination

Best for: Process scale-up, catalyst recycling, and green chemistry compliance.

1. Catalyst Preparation (1 wt% Au/C)

-

Precursor:

. -

Support: Activated Carbon (high surface area, e.g., Norit ROX 0.8).

-

Method: Wet impregnation.[4] Dissolve gold salt in aqua regia (trace) diluted with water. Add carbon. Stir 12h. Evaporate water. Dry at 110°C. Calcination is not usually required for this specific reaction as

species are active.

2. Reaction Workflow

-

Setup: Use a 3-neck round bottom flask equipped with a reflux condenser and an HCl gas inlet tube (bubbler).

-

Loading: Charge 1-Dodecyne (neat or in 1,2-dichloroethane if temperature control is needed) and 1 wt% Au/C catalyst (0.5 - 1.0 mol% Au).

-

Activation: Heat the mixture to 80°C .

-

Gas Feed: Bubble anhydrous HCl gas (generated from

+-

Critical Control: Maintain a slow, steady stream. Excess HCl pressure is not necessary; saturation is sufficient.

-

-

Duration: React for 6–8 hours.

-

Filtration: Filter the hot mixture through a Celite pad to recover the Au/C catalyst.

-

Purification: The filtrate is neutralized and distilled.

Part 3: Mechanism & Visualization

Mechanistic Pathway (Homogeneous)

The reaction proceeds via a trans-addition mechanism. The gold catalyst activates the alkyne (

Figure 1: Catalytic cycle for the Gold(I)-mediated hydrochlorination of 1-dodecyne. The cycle emphasizes the activation of the triple bond followed by nucleophilic attack.

Experimental Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate hydrochlorination protocol based on scale and purity requirements.

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure reagents are anhydrous. Water can deactivate cationic gold or lead to hydration (ketone formation). |

| Ketone Formation | Hydration Side-Reaction | Confirm the absence of water. Switch to anhydrous HCl gas or fresh Dioxane/HCl. |

| Poor Selectivity | Temperature too high | Reduce reaction temperature to 40°C. Higher temps can promote isomerization. |

| Catalyst Precipitation | Colloidal Gold Formation | The ligand is dissociating. Add excess ligand (e.g., |

Part 5: References

-

Chloride-Tolerant Gold(I)-Catalyzed Regioselective Hydrochlorination of Alkynes. Source: Journal of the American Chemical Society. Context: Defines the mechanism for using hydrogen-bonding solvents (DMPU) to prevent chloride poisoning of the gold catalyst.

-

Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Source: MDPI (Catalysts). Context: Comprehensive review of the mechanistic cycle, emphasizing the role of the counterion and nucleophile attack.[5]

-

Hydrochlorination of Alkenes and Alkynes with Hydrochloric Acid. Source: Beilstein Journal of Organic Chemistry. Context: Historical and practical context for HCl usage in organic synthesis, comparing classical vs. catalytic methods.[2]

-

Acetylene Hydrochlorination using Au Supported on Activated Carbon. Source: Cardiff University (Ph.D. Thesis / Research). Context: Detailed protocols for preparing and utilizing heterogeneous Au/C catalysts, applicable to longer chain alkynes like 1-dodecyne.

Sources

Palladium-catalyzed cross-coupling reactions using 2-Chloro-1-dodecene

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1-dodecene

Introduction: The Challenge of the "Gem-Vinyl" Chloride

2-Chloro-1-dodecene (CAS: N/A for specific isomer often, but generic for 2-chloroalkenes) represents a distinct class of electrophiles: 1,1-disubstituted vinyl chlorides . Unlike their terminal counterparts (1-chloro-1-alkenes) or vinyl bromides, this substrate presents two synergistic hurdles to palladium catalysis:

-

Electronic Deactivation: The Carbon-Chlorine bond (BDE ~96 kcal/mol) is significantly stronger than C-Br or C-I, making the oxidative addition step rate-limiting.

-

Steric Hindrance: The substituent at the 2-position (the decyl chain) creates steric pressure around the metal center during coordination. Standard "flat" phosphines (like PPh₃) often fail to promote the necessary conformational changes for oxidative addition to occur efficiently.

This guide provides three optimized protocols designed to overcome these barriers using bulky, electron-rich ligands and pre-catalyst architectures that facilitate the coupling of hindered chlorides.

Strategic Optimization: The "Steric Gate"

To couple 2-chloro-1-dodecene, one must employ a catalyst system that is sufficiently electron-rich to break the C-Cl bond but bulky enough to promote reductive elimination of the sterically congested product.

Recommended Ligand Classes:

-

Buchwald Dialkylbiaryl Phosphines: SPhos and XPhos are the gold standards. The lower ring provides steric bulk to enforce a monoligated Pd(0) species (the active catalyst), while the upper ring's phosphine donates electron density.[1]

-

NHC Ligands: PEPPSI-IPr or IMes systems are excellent for difficult oxidative additions due to their strong

-donating properties.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where standard catalysts fail with this substrate.

Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition barrier for hindered vinyl chlorides.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 2-Aryl-1-dodecenes)

Best for: Attaching aryl or heteroaryl rings.

Rationale: The use of SPhos allows for the coupling of hindered chlorides by stabilizing the Pd(0) intermediate and facilitating the oxidative addition.

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |

| Substrate | 2-Chloro-1-dodecene | 1.0 | Electrophile |

| Nucleophile | Arylboronic Acid | 1.5 | Coupling Partner |

| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Metal Source |

| Ligand | SPhos | 0.04 (4 mol%) | Ligand |